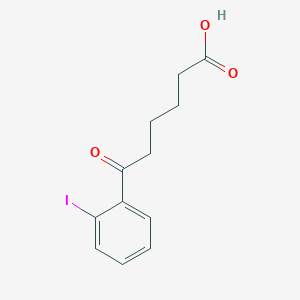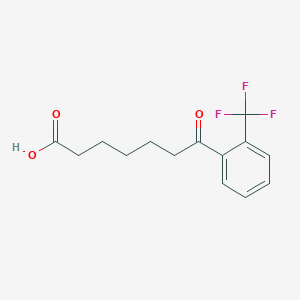
2-(4-T-Butilbenzoil)oxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-T-Butylbenzoyl)oxazole” is a chemical compound with the molecular formula C14H15NO2 . It contains a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .
Synthesis Analysis
The synthesis of oxazole-based molecules like “2-(4-T-Butylbenzoyl)oxazole” has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of “2-(4-T-Butylbenzoyl)oxazole” contains a total of 32 atoms, including 15 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains 1 five-membered ring and 1 six-membered ring .Chemical Reactions Analysis
Oxazole compounds, including “2-(4-T-Butylbenzoyl)oxazole”, are known for their diverse chemical reactions. They are involved in electrophilic substitution, disruption of aromatic character at the C 4 –C 5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Physical And Chemical Properties Analysis
“2-(4-T-Butylbenzoyl)oxazole” is a stable compound with a molecular weight of 229.27 g/mol. It contains a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
2-(4-T-Butilbenzoil)oxazol: y sus derivados han sido estudiados por su potencial como agentes antimicrobianos. La estructura cíclica del oxazol es conocida por interactuar con diversas enzimas y receptores bacterianos, interrumpiendo su función y conduciendo a la inhibición del crecimiento bacteriano . Esto lo convierte en un candidato prometedor para el desarrollo de nuevos antibióticos, especialmente en una era en la que la resistencia a los antibióticos es una preocupación creciente.
Propiedades Anticancerígenas
Los derivados de oxazol, incluyendo This compound, han demostrado promesa en la investigación del cáncer. Pueden unirse a los receptores de las células cancerosas e interferir con las vías de señalización celular, induciendo la apoptosis o muerte celular programada en las células cancerosas . Esta aplicación es particularmente importante ya que podría conducir al desarrollo de nuevas terapias contra el cáncer con potencialmente menos efectos secundarios que la quimioterapia tradicional.
Usos Antiinflamatorios
Las propiedades antiinflamatorias de los compuestos de oxazol se atribuyen a su capacidad para modular la respuesta inflamatoria del cuerpo. Pueden actuar sobre mediadores inflamatorios específicos, reduciendo la inflamación y proporcionando alivio de afecciones como la artritis y otras enfermedades inflamatorias .
Efectos Antidiabéticos
Los derivados de oxazol han sido explorados por sus efectos antidiabéticos. Pueden funcionar influenciando las vías de señalización de la insulina o actuando sobre las enzimas involucradas en el metabolismo de la glucosa, ayudando así a regular los niveles de azúcar en la sangre . Esta investigación es crucial para el desarrollo de nuevos medicamentos antidiabéticos.
Aplicaciones Antiobesidad
El potencial de This compound en la lucha contra la obesidad ha sido investigado. Puede afectar el metabolismo de los lípidos o influir en las vías de señalización que regulan el apetito y el gasto energético, contribuyendo a la pérdida de peso y a una mejor salud metabólica .
Potencial Antioxidante
Los compuestos de oxazol también son conocidos por sus propiedades antioxidantes. Pueden neutralizar los radicales libres, que son moléculas dañinas que pueden causar estrés oxidativo y daño a las células. Esta aplicación es significativa para prevenir enfermedades relacionadas con el estrés oxidativo, incluidos los trastornos neurodegenerativos .
Direcciones Futuras
Oxazole-based molecules, including “2-(4-T-Butylbenzoyl)oxazole”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds have shown potential in various biological activities, making them valuable for future drug discovery and synthesis .
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDNYBLBWYGSSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642090 |
Source


|
| Record name | (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898760-03-7 |
Source


|
| Record name | [4-(1,1-Dimethylethyl)phenyl]-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)
